
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is notable for its unique structure, which includes a triazolo ring fused to the benzodiazepine core, enhancing its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Triazolo Ring: The triazolo ring is introduced via a cyclization reaction involving a suitable triazole precursor.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogenating agents like chlorine or bromine, while alkylation involves alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties.
科学的研究の応用
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: The compound is studied for its effects on the central nervous system and its potential therapeutic uses.
Medicine: Research focuses on its potential as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: It is used in the development of new pharmaceuticals and in the study of drug interactions.
作用機序
The mechanism of action of 5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its rapid onset of action and used in the treatment of anxiety disorders.
Clonazepam: Used primarily as an anticonvulsant and for panic disorders.
Uniqueness
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is unique due to its triazolo ring, which enhances its binding affinity to GABA receptors and potentially increases its efficacy and duration of action compared to other benzodiazepines.
特性
CAS番号 |
54028-85-2 |
|---|---|
分子式 |
C15H13ClN4S |
分子量 |
316.8 g/mol |
IUPAC名 |
9-chloro-4-methyl-1-thiophen-2-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H13ClN4S/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
InChIキー |
KOHPHQCLTLKOPZ-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


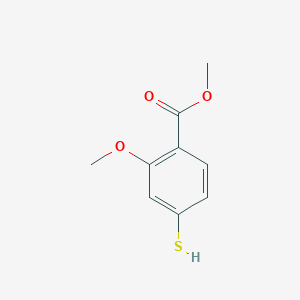
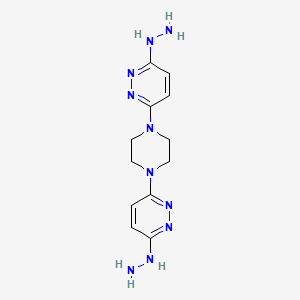

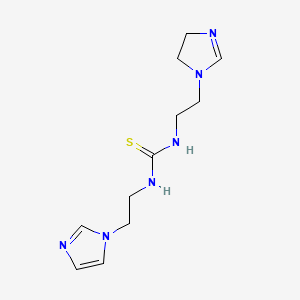
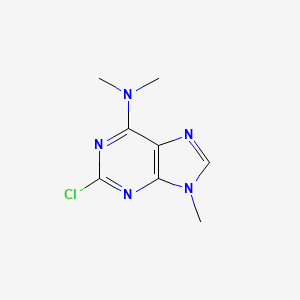
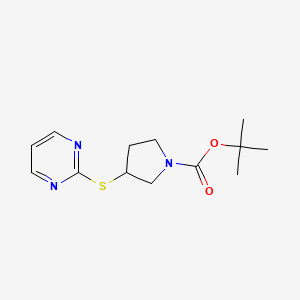
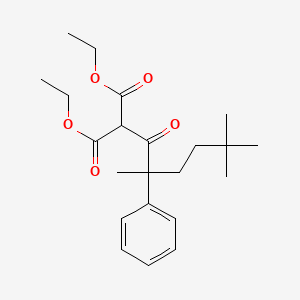
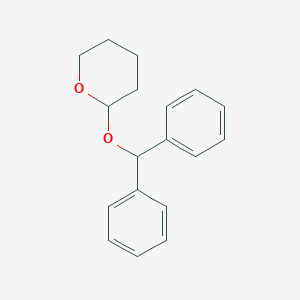

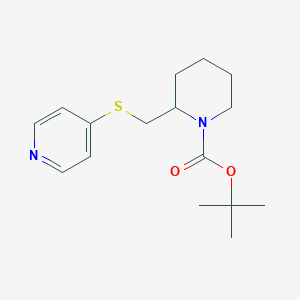
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)
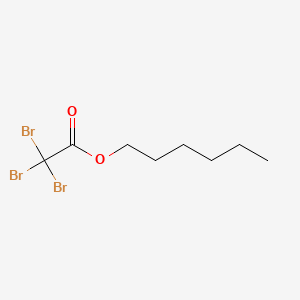

![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
